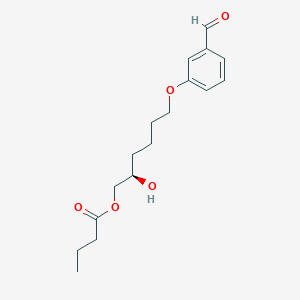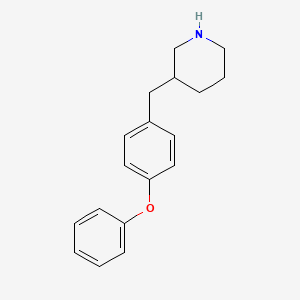![molecular formula C23H25Cl2F3N4O3S B12620288 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B12620288.png)
5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, cyano, methylsulfonyl, and trifluoroethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide involves several steps:
Formation of the pyrazole ring: The initial step involves the formation of the pyrazole ring by reacting 4-methylsulfonylphenylhydrazine with 2,2,2-trifluoroethyl ketone under acidic conditions.
Cyclohexane ring formation: The pyrazole derivative is then reacted with cyclohexanone in the presence of a base to form the cyclohexane ring.
Introduction of chloro groups: The cyclohexane derivative is chlorinated using thionyl chloride to introduce the chloro groups at the 5,5-positions.
Formation of the carboxamide group: The cyano group is introduced by reacting the intermediate with acrylonitrile, followed by the formation of the carboxamide group through a reaction with an amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: Each step of the synthesis is carried out in separate reactors, with intermediate purification steps to remove impurities.
Continuous flow processing: The entire synthesis is carried out in a continuous flow reactor, which allows for better control of reaction conditions and higher efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine group.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science: It can be used in the synthesis of advanced materials with unique properties, such as high thermal stability and conductivity.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific proteins or pathways.
Medicine
Therapeutic Agents: The compound can be explored as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomarkers.
Industry
Agriculture: The compound can be used as a pesticide or herbicide due to its potential biological activity.
Polymer Industry: It can be used in the synthesis of polymers with specific properties, such as high strength and flexibility.
Mécanisme D'action
The mechanism of action of 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and leading to specific cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-dichloro-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide: Similar structure but lacks the cyano group.
5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-amine: Similar structure but has an amine group instead of a carboxamide group.
Uniqueness
The presence of multiple functional groups, such as the cyano, chloro, methylsulfonyl, and trifluoroethyl groups, makes 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide unique
Propriétés
Formule moléculaire |
C23H25Cl2F3N4O3S |
|---|---|
Poids moléculaire |
565.4 g/mol |
Nom IUPAC |
5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H25Cl2F3N4O3S/c1-3-15(11-29)30-21(33)18-10-22(24,25)9-8-17(18)20-19(12-32(31-20)13-23(26,27)28)14-4-6-16(7-5-14)36(2,34)35/h4-7,12,15,17-18H,3,8-10,13H2,1-2H3,(H,30,33) |
Clé InChI |
DRTLTGVAPMJZIG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C#N)NC(=O)C1CC(CCC1C2=NN(C=C2C3=CC=C(C=C3)S(=O)(=O)C)CC(F)(F)F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


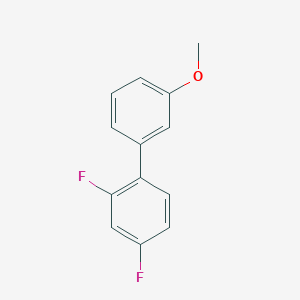

![1-(1'-{[3-(Methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4'-piperidin]-5-yl)methanamine](/img/structure/B12620217.png)
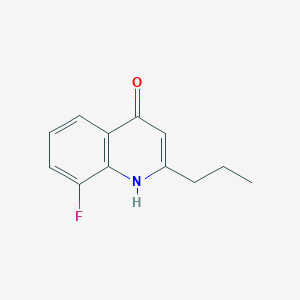
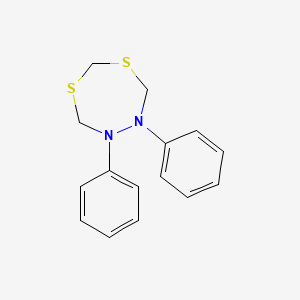
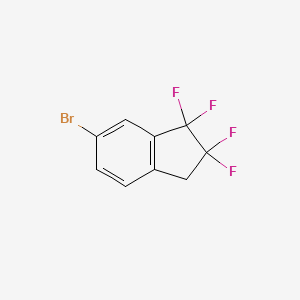
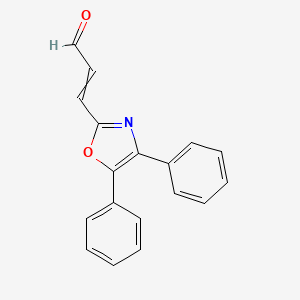
![5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one;hydrochloride](/img/structure/B12620254.png)
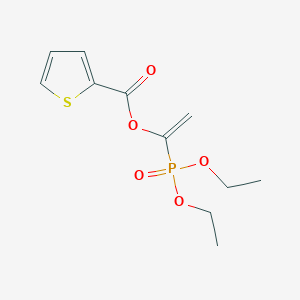

![Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12620291.png)
